N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a combination of pyrazole, thiophene, and benzo[d]thiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.
Construction of the benzo[d]thiazole ring: This can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and thiophene derivatives with the benzo[d]thiazole carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH).
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide may have applications in:
Medicinal Chemistry: Potential as a therapeutic agent due to its complex structure and possible interactions with biological targets.
Biological Research: Used as a probe or tool compound to study biological pathways.
Material Science: Potential use in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
- N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
- N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole
Uniqueness
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to the specific combination of pyrazole, thiophene, and benzo[d]thiazole moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-17(12-4-5-13-16(9-12)24-11-19-13)18-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,11,14H,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKDEDHCPCBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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